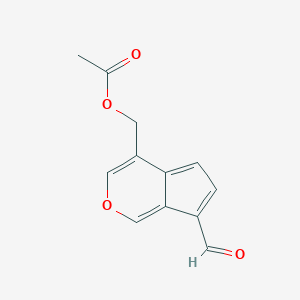
Baldrinal
Overview
Description
Baldrinal is derived from the extracts of valerian rhizomes and roots . It has been found to inhibit autonomic activity and exhibit anti-inflammatory effects .
Synthesis Analysis
While specific synthesis methods for Baldrinal were not found in the search results, it’s important to note that Baldrinal is derived from the extracts of valerian rhizomes and roots .
Molecular Structure Analysis
Baldrinal has a molecular formula of C12H10O4 and a molecular weight of 218.21 . Its structure includes a cyclopentapyran ring with an acetyl group and a formyl group attached .
Physical And Chemical Properties Analysis
Baldrinal is a solid substance with a brown to orange color . It is soluble in DMSO . The exact physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Scientific Research Applications
Anticonvulsant Effects
Baldrinal has been studied for its potential anticonvulsant activities . In a study using a mouse model of pilocarpine-induced epilepsy, mice were treated with different doses of Baldrinal or sodium valproate prior to pilocarpine injection . The results showed that Baldrinal treatment reduced the rate of seizures in the epileptic mice .
Neuroprotective Properties
Baldrinal has been found to have potential neuroprotective effects . In the same study mentioned above, it was found that Baldrinal treatment ameliorated the increased levels of NMDAR 1, BDNF, IL-1β and TNF-α . This suggests that Baldrinal may protect the brain by reducing the inflammatory response in pilocarpine-induced brain damage .
Restoring Neurotransmitter Balance
Baldrinal has been shown to restore the balance of GABAergic and glutamatergic neurons . In the pilocarpine-induced epilepsy study, pilocarpine-treated mice showed a significant increase in glutamic acid levels, which was restored by Baldrinal . This indicates that Baldrinal may help in maintaining the balance of neurotransmitters in the brain .
Sleep Aid
Baldrinal is derived from the extracts of valerian rhizomes and roots . It has been found that a high dose of Baldrinal effectively reduces locomotor activity and promotes sleep in mice . This suggests that Baldrinal may suppress excitatory neural transmission, thereby aiding in sleep .
Traditional Chinese Medicine
Baldrinal is a component of Valeriana, a plant that has been used as a traditional Chinese medicine . Valeriana has been used for calming fright and tranquilizing mind, promoting Qi and blood, activating blood circulation and regulating menstruation, dispelling wind and eliminating dampness, regulating Qi-flowing to relieve pain, and promoting digestion and checking diarrhea . While it’s not explicitly stated, Baldrinal, as a component of Valeriana, may contribute to these effects .
Cardiovascular and Cerebrovascular System Improvements
Pharmacology studies have revealed the effects of Valeriana, including cardiovascular and cerebrovascular system improvements . As a component of Valeriana, Baldrinal may contribute to these effects .
Mechanism of Action
Target of Action
Baldrinal, derived from the extracts of valerian rhizomes and roots , primarily targets the neurotransmitter systems in the brain, specifically the glutamatergic and GABAergic neurons . It plays a significant role in suppressing excitatory neural transmission , thereby affecting the balance between excitatory and inhibitory signals in the nervous system.
Mode of Action
Baldrinal interacts with its targets by modulating the levels of neurotransmitters in the brain. It has been observed to restore the increased levels of glutamic acid (Glu), an excitatory neurotransmitter, in pilocarpine-induced epilepsy models . This suggests that Baldrinal may inhibit the overactivity of Glu neurons, thereby reducing excitatory neural transmission .
Biochemical Pathways
Baldrinal’s action affects the GABAergic and glutamatergic pathways in the brain . By restoring the balance between these two critical neurotransmitter systems, Baldrinal can potentially alleviate conditions characterized by an imbalance in neural excitation and inhibition, such as epilepsy .
Pharmacokinetics
This suggests that the bioavailability of Baldrinal may be influenced by the metabolic stability of its precursor compounds .
Result of Action
The molecular and cellular effects of Baldrinal’s action include a reduction in the rate of seizures in epileptic mice and an amelioration of the increased levels of NMDAR 1, BDNF, IL-1β, and TNF-α . These changes indicate that Baldrinal may exert neuroprotective effects and modulate inflammatory responses in the brain .
Future Directions
properties
IUPAC Name |
(7-formylcyclopenta[c]pyran-4-yl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-8(14)16-6-10-5-15-7-12-9(4-13)2-3-11(10)12/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUOVIRIFZOCLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=COC=C2C1=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171285 | |
| Record name | Baldrinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18234-46-3 | |
| Record name | Baldrinal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18234-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Baldrinal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018234463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Baldrinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride](/img/structure/B101673.png)
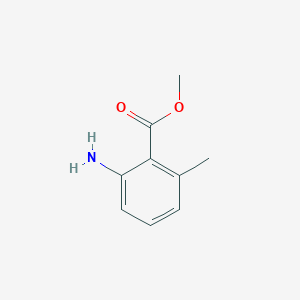
![8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane](/img/structure/B101675.png)


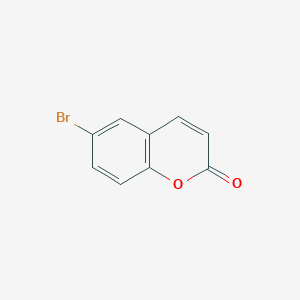

![[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate](/img/structure/B101685.png)
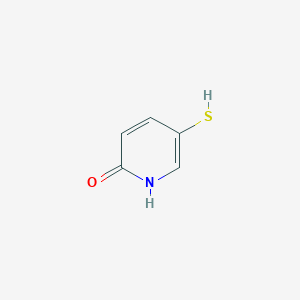
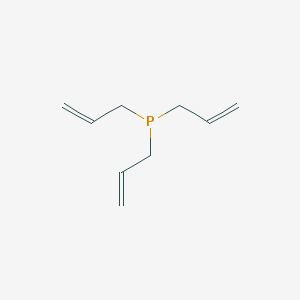

![beta-D-Glucopyranose, 2-deoxy-2-[(tetrachloroethylidene)amino]-, 1,3,4,6-tetraacetate](/img/structure/B101692.png)
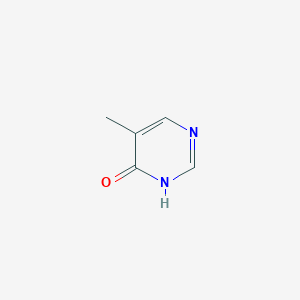
![6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene](/img/structure/B101698.png)